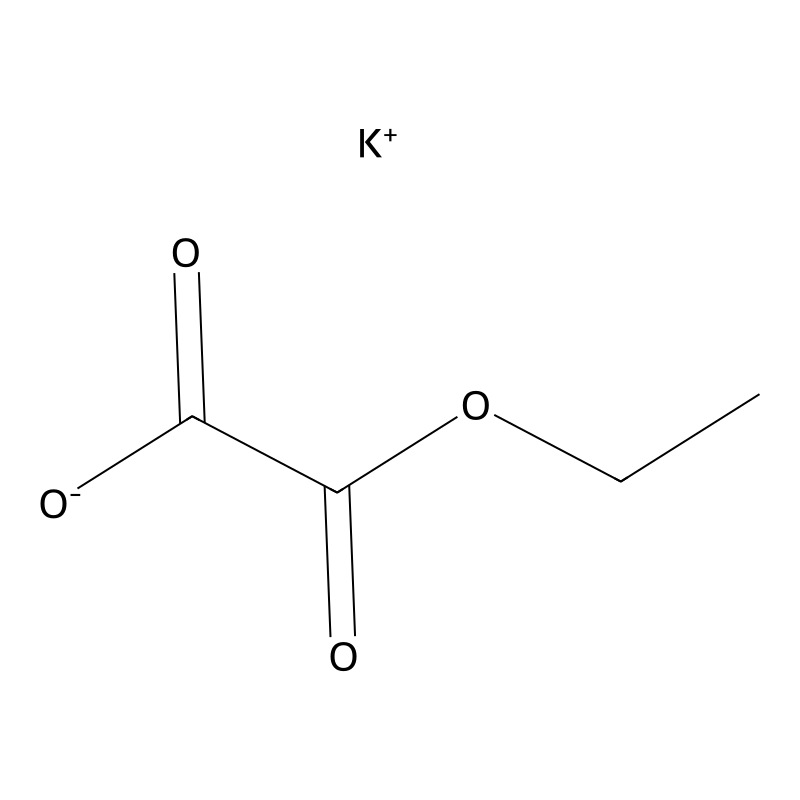

Ethyl potassium oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Chemistry

Ethyl potassium oxalate is used in the preparation of oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester .

Method of Application: This compound is prepared by reacting Ethyl potassium oxalate with 1-bromo-3-phenyl-acetone .

Results or Outcomes: The reaction results in the formation of oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester . .

Application in Pharmaceutical Sciences

Oxalate, a divalent organic anion that affects many biological and commercial processes, can be quantified using Ethyl potassium oxalate .

Method of Application: Various methods have been reported for the quantification of oxalate, including electrochemical detection, liquid chromatography or gas chromatography coupled with mass spectrometry, enzymatic degradation of oxalate with oxalate oxidase and detection of hydrogen peroxide produced, and indicator displacement-based methods employing fluorescent or UV light-absorbing compounds .

Results or Outcomes: Enhancements in sensitivity have been reported for both electrochemical and mass-spectrometry-based methods . Indicator-based methods have realized a surge in interest . .

Ethyl potassium oxalate is an organic compound with the molecular formula and a molecular weight of approximately 156.178 g/mol. It is classified as a potassium salt of ethyl oxalate, which is derived from oxalic acid. The compound appears as a white to light yellow crystalline solid and is soluble in water. Ethyl potassium oxalate is primarily utilized in organic synthesis, particularly in the preparation of various esters and other chemical derivatives .

Additionally, it can react with alkyl halides to form more complex esters. For example, when reacted with 1-bromo-3-phenyl-acetone, it yields oxalic acid ethyl ester derivatives .

Ethyl potassium oxalate can be synthesized through several methods:

- Neutralization Reaction:

- Ethyl oxalate can be neutralized with potassium hydroxide to produce ethyl potassium oxalate.

- Direct Esterification:

- Reacting oxalic acid with ethanol in the presence of a dehydrating agent followed by treatment with potassium carbonate or hydroxide.

- Metal Ion Catalysis:

Ethyl potassium oxalate is primarily used in organic synthesis for:

- Preparation of Esters: It serves as a precursor for various esters used in pharmaceuticals and agrochemicals.

- Catalytic Reactions: It is utilized in reactions involving metal ion catalysis, enhancing the efficiency of certain organic transformations.

- Analytical Chemistry: Employed in analytical procedures to determine the presence of certain metal ions through complexation reactions .

Studies on the interactions of ethyl potassium oxalate indicate that it can form complexes with various metal ions, influencing its reactivity and stability. For instance, metal ions like copper(II) and nickel(II) have been shown to catalyze its hydrolysis, affecting the kinetics of reactions involving this compound . Additionally, its interactions with biological molecules could have implications for its toxicity and bioavailability.

Several compounds share structural similarities with ethyl potassium oxalate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Potassium Oxalate | Directly derived from oxalic acid; used as a dietary supplement. | |

| Sodium Ethyl Oxalate | Sodium salt variant; often used in similar applications but may exhibit different solubility properties. | |

| Calcium Oxalate | Forms insoluble precipitates; relevant in kidney stone formation studies. |

Uniqueness of Ethyl Potassium Oxalate

Ethyl potassium oxalate stands out due to its dual role as both a salt and an ester precursor, allowing it to participate in a broader range of

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant